molecular formula C14H16BrNO3S2 B2636498 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797876-14-2

2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2636498
CAS No.: 1797876-14-2
M. Wt: 390.31
InChI Key: IWRSNBDRHRUNAK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. This benzenesulfonamide derivative incorporates a brominated benzene ring and a 5-methylthiophene group connected via a methoxyethyl sulfonamide bridge. The structural features of this molecule, particularly the bromine atom and the thiophene ring, are recognized as key elements in the development of pharmacologically active agents . Benzenesulfonamide scaffolds are extensively investigated for their potential to interact with various biological targets . Research on analogous compounds has demonstrated promising antitumor activities, with mechanisms of action that may include the inhibition of tubulin polymerization, thereby disrupting microtubule function and leading to cell cycle arrest . Furthermore, the thiophene moiety is a privileged structure in agrochemical and pharmaceutical research, known to contribute to potent fungicidal activities in many commercial and experimental compounds . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic and agrochemical candidates, as well as for studying fundamental biochemical pathways. This product is intended for non-human research applications only in laboratory settings.

Properties

IUPAC Name

2-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S2/c1-10-7-8-13(20-10)12(19-2)9-16-21(17,18)14-6-4-3-5-11(14)15/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRSNBDRHRUNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a strong base like sodium hydride.

    Thiophene Functionalization: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the sulfonamide group and the thiophene ring.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its role in various pharmaceuticals, and the thiophene ring can enhance binding affinity and specificity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, particularly involving the thiophene ring and the sulfonamide group.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 4-Bromo-N-(2,4,5-Trifluorophenyl)Benzenesulfonamide (C₁₂H₇BrF₃NO₂S): Bromine substitution at the 4-position on the benzene ring, paired with a trifluorophenyl group.
  • 5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide (C₁₆H₁₈ClNO₃S): Chlorine (less electronegative than bromine) at the 5-position and a phenylethyl group on the nitrogen. Reduced steric hindrance compared to the thiophene-ethyl chain in the target compound, which may improve membrane permeability but reduce target specificity .

Nitrogen-Substituent Variations

  • 5-Amino-N-(2-Bromo-5-Methylphenyl)-2-MethoxyBenzenesulfonamide (C₁₄H₁₄BrN₃O₃S): An amino group at the 5-position introduces hydrogen-bond donor capacity, contrasting with the bromine in the target compound. This derivative showed moderate antimicrobial activity in screening studies, suggesting that bromine may offer different interaction profiles (e.g., halogen bonding vs. hydrogen bonding) .
  • N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide :

    • Chlorine and methoxy groups on the benzene ring with diverse N-substituents.
    • Analogous compounds demonstrated antifungal activity (MIC: 8–32 μg/mL), highlighting the importance of the sulfonamide scaffold in antimicrobial design .

Heterocyclic Modifications

  • Pyrazolo[1,5-a]Pyrimidine-Benzenesulfonamide Hybrids :

    • Fusion of pyrazole and pyrimidine rings with the sulfonamide group.
    • These derivatives exhibited enhanced antibacterial activity (MIC: 4–16 μg/mL) compared to simpler sulfonamides, suggesting that the thiophene moiety in the target compound may need further derivatization to optimize bioactivity .
  • 5-Bromo-N-Ethyl-2-MethoxyBenzenesulfonamide (C₉H₁₂BrNO₃S): Ethyl group on the nitrogen and bromine at the 5-position.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Bromo-N-(Trifluorophenyl) Analog 5-Chloro-2-Methoxy Derivative
Molecular Weight (g/mol) 371.25 358.22 339.84
LogP (Predicted) 3.8 (thiophene enhances lipophilicity) 4.1 (fluorine increases polarity) 3.2 (phenylethyl adds bulk)
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 6 4 5

Key Observations :

  • The thiophene moiety in the target compound increases lipophilicity (LogP ~3.8), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Higher rotatable bond count (6 vs.

Biological Activity

The compound 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding methoxy-thiophene compound followed by sulfonamide formation. The synthetic route may utilize various reagents and conditions to optimize yield and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as HeLa and MCF7 cells. The mechanism often involves disruption of microtubule dynamics, which is critical for cell division.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa1.5Microtubule disruption
Compound BMCF70.8Microtubule disruption
Compound CHT-293.0Apoptosis induction

Analgesic Activity

In addition to antiproliferative effects, certain derivatives have demonstrated analgesic properties. For example, the analgesic activity was assessed using standard models, showing promising results that warrant further investigation into their mechanisms.

Table 2: Analgesic Activity of Compounds

Compound NameModel UsedResults
Compound DHot Plate TestSignificant analgesia observed
Compound ETail Flick TestModerate analgesia

Case Studies

  • Case Study on Anticancer Properties : A study evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited tumor growth in vivo and in vitro by targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
  • Analgesic Efficacy Assessment : In another investigation, a new class of sulfonamides was tested for their analgesic effects in rodent models. The results showed that specific modifications in the chemical structure enhanced pain relief without significant side effects.

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